

physicochemical properties of 2-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Cyclohexylethylamine	
Cat. No.:	B1584594	Get Quote

An In-depth Technical Guide to the Physicochemical Properties of **2-Cyclohexylethylamine**

Introduction

2-Cyclohexylethylamine, with the CAS number 4442-85-7, is an organic compound with the chemical formula C8H17N[1][2]. It is a colorless to nearly colorless liquid characterized by a distinct amine odor[1][2]. Structurally, it consists of a cyclohexyl group attached to an ethylamine moiety, which imparts a unique combination of hydrophobic and hydrophilic properties[1]. This versatile molecule is utilized in various research and industrial applications, including as an intermediate in organic synthesis for chemical reagents and catalysts, and in the development of pharmaceuticals and polymers[2][3]. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Cyclohexylethylamine**, detailed experimental protocols for its synthesis, and a discussion of its chemical behavior.

Chemical Structure and Identification

2-Cyclohexylethylamine is an achiral molecule as it lacks any stereocenters[1]. The cyclohexane ring predominantly exists in a thermodynamically stable chair conformation, a feature that influences its molecular interactions and physical properties[1].

Identifier	Value
IUPAC Name	2-cyclohexylethanamine[4]
CAS Number	4442-85-7[1][2][5][6]
Molecular Formula	C8H17N[1][2][4][6]
Molecular Weight	127.23 g/mol [1][4][6]
Canonical SMILES	C1CCC(CC1)CCN[1][4]
InChI Key	HFACYWDPMNWMIW-UHFFFAOYSA-N[1]
Synonyms	(2-Aminoethyl)cyclohexane, 2- Cyclohexylethanamine, Cyclohexaneethanamine[4][5][7][8]

Physicochemical Properties

The physicochemical properties of **2-Cyclohexylethylamine** are summarized in the table below. These properties are crucial for its handling, application, and in the design of synthetic routes.

Property	Value
Appearance	Colorless to almost colorless clear liquid[1][2]
Boiling Point	96 °C at 40 mmHg[1][2]
177-178 °C (estimated at standard atmospheric pressure)[1]	
159-161 °C[2]	
Melting Point	-15 °C (estimated)[1][2][5]
-50 °C[2]	
Density	0.87 g/mL at 20 °C[1][9]
0.8455 (estimate)[2]	
Vapor Pressure	1.53 mmHg at 25 °C[1][2]
Flash Point	51 °C[1][2]
Refractive Index	1.46 at 20 °C[1]
1.4630-1.4670[2]	
рКа	10.9 (predicted)[1]
10.0 ± 0.10 (predicted)[2][10]	
LogP	1.96 (predicted)[1]
Solubility	Limited solubility in water. Miscible with various organic solvents[1].

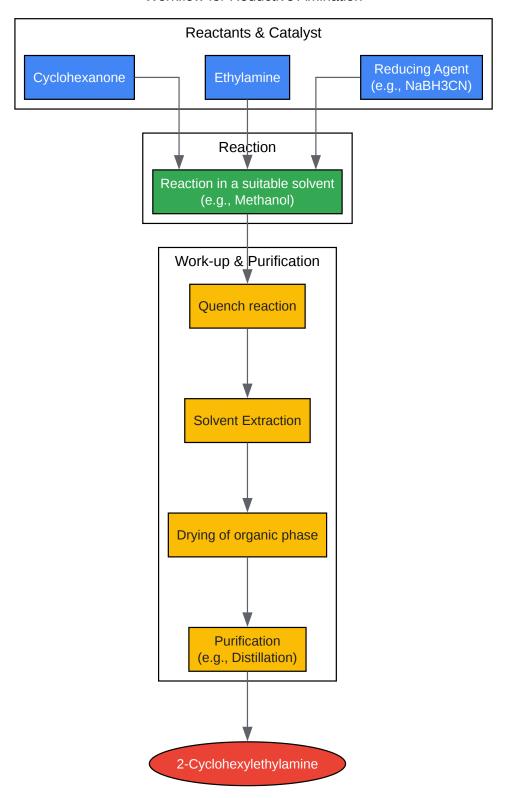
Reactivity and Stability

2-Cyclohexylethylamine exhibits reactivity typical of a primary amine. It acts as a weak base and can react with acids to form salts[1][2]. The amine group can also act as a nucleophile in reactions such as alkylation and nucleophilic substitution[1].

The compound is considered stable under normal conditions[11]. However, it is sensitive to air and should be stored accordingly[2][9]. Incompatible materials include strong oxidizing

agents[11]. Hazardous decomposition products are not expected under normal use conditions[11].

Experimental Protocols


Several methods for the synthesis of **2-Cyclohexylethylamine** have been reported. Below are detailed protocols for some of these methods.

Reductive Amination of Cyclohexanone

This common method involves the reaction of cyclohexanone with ethylamine in the presence of a reducing agent.

Workflow for Reductive Amination

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of **2-Cyclohexylethylamine** via reductive amination.

Materials:

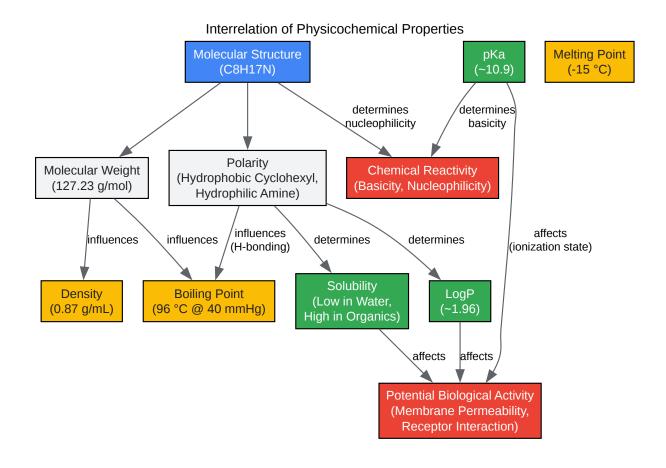
- Cyclohexanone
- Ethylamine
- Reducing agent (e.g., sodium cyanoborohydride)
- Solvent (e.g., methanol)
- Apparatus for reaction, extraction, and distillation

Procedure:

- Dissolve cyclohexanone and ethylamine in the chosen solvent in a reaction vessel.
- Add the reducing agent portion-wise while maintaining the reaction temperature.
- Stir the mixture until the reaction is complete, which can be monitored by techniques like TLC or GC.
- Quench the reaction by carefully adding water or a suitable quenching agent.
- Extract the product into an organic solvent.
- Wash and dry the organic phase.
- Purify the crude product by distillation under reduced pressure to obtain pure 2-Cyclohexylethylamine.

Water-Based Synthesis

A greener approach to synthesis can be achieved using water as the reaction medium. This method can yield 65-80% of the product within 2-6 hours[1]. To overcome solubility issues of the organic reactants in water, a phase transfer catalyst or surfactant is often required[1].


Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis is another environmentally friendly method that avoids the use of solvents. Reactants are physically ground together to induce a chemical reaction[1]. This technique can produce **2-Cyclohexylethylamine** in yields of 70-85% with reaction times ranging from 30 minutes to 2 hours[1]. The advantages of this method include the elimination of solvent waste, reduced energy consumption, and simpler purification procedures[1].

Biological and Pharmacological Context

While specific research on **2-Cyclohexylethylamine** is somewhat limited, related compounds have been investigated for their pharmacological properties[1]. There is potential for this compound and its derivatives to modulate neurotransmitter systems, particularly dopaminergic and serotonergic pathways[1]. Some studies on similar structures suggest possible antidepressant-like effects[1]. Its moderate lipophilicity, as indicated by the predicted LogP value, suggests it may have the ability to cross cell membranes[1]. The predicted pKa value of around 10.9 indicates that at physiological pH, the compound will be predominantly in its protonated, charged form, which will influence its solubility and interactions with biological targets[1].

Click to download full resolution via product page

Caption: Logical relationships between the molecular structure and key physicochemical properties of **2-Cyclohexylethylamine**.

Conclusion

2-Cyclohexylethylamine is a primary amine with a well-characterized set of physicochemical properties that make it a valuable compound in both academic research and industrial applications. Its unique structure, combining a nonpolar cyclohexyl ring with a polar amine group, governs its solubility, reactivity, and potential for biological activity. The availability of multiple synthetic routes, including environmentally benign options, further enhances its utility. This technical guide provides essential data and protocols to support the safe and effective use of **2-Cyclohexylethylamine** for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy 2-Cyclohexylethylamine | 4442-85-7 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Cyclohexylethylamine | C8H17N | CID 20509 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. 2-Cyclohexylethylamine, 97% | Fisher Scientific [fishersci.ca]
- 8. calpaclab.com [calpaclab.com]
- 9. labproinc.com [labproinc.com]
- 10. 2-(1-Cyclohexenyl)ethylamine | 3399-73-3 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Cyclohexylethylamine].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584594#physicochemical-properties-of-2-cyclohexylethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com